molecular formula C11H11ClN2O2 B1500471 Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate CAS No. 1126602-44-5

Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate

Cat. No. B1500471
M. Wt: 238.67 g/mol
InChI Key: XWXPPYLRQKXNGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08871776B2

Procedure details

The synthesis route used to prepare analogues is described in Scheme 3. (2-ethoxycarbonylmethyl-phenyl)-acetic acid ethyl ester 2 (71%) was obtained by hydrolysis of 1, 2-phenylenediacetonitrile 1 with concentrated H2SO4. Compound 2 with sodium ethoxide in ethanol gave compound 3 (61%), which further reacted with guanidine in the presence of potassium t-butoxide under 150° C. in a microwave reaction to give compound 4 (34%). To access target compounds, first, compound 4 was tried to turn the 4-oxo to 4-chloro, which traditionally is adopted in synthesizing 4-anilino substituted analogues. However, because of the lower aromaticity of the ring, the chlorination did not run well under known reaction conditions. Compound 4 was decomposed when refluxed with POCl3. Thus, the 4-oxo was converted to 4-sulfonate, which is a good leaving group for SNi reaction. Compound 5 was obtained when treating compound 4 with the 4-nitrobenzensulfonyl chloride (36%). The target compound 6 with different substitution on the phenyl ring was obtained when refluxing compound 5 with corresponding aniline for 12-18 h.
Name
compound 4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
4-oxo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Compound 4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
4-oxo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
4-sulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:18])[CH:5]([CH:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]1(Cl)[N+:14]([O-])=O)[C:6]#[N:7])[CH3:2].O=P(Cl)(Cl)[Cl:21]>>[CH2:1]([O:3][C:4]([C:5]1[C:8]2[C:9](=[CH:10][CH:11]=[CH:12][C:13]=2[Cl:21])[NH:14][C:6]=1[NH2:7])=[O:18])[CH3:2]

Inputs

Step One
Name
compound 4
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(C#N)C1C(C=CC=C1)([N+](=O)[O-])Cl)=O
Step Two
Name
4-oxo
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Compound 4
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(C#N)C1C(C=CC=C1)([N+](=O)[O-])Cl)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Five
Name
4-oxo
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
4-sulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
traditionally is adopted in synthesizing 4-anilino substituted analogues
CUSTOM
Type
CUSTOM
Details
reaction conditions
CUSTOM
Type
CUSTOM
Details
for SNi reaction

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=C(NC2=CC=CC(=C12)Cl)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.